3-Acetyl-4-chlorobenzene-1-sulfonyl chloride
Overview
Description
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6Cl2O3S. It is a derivative of benzene, featuring both an acetyl group and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Sulfonyl Chlorides
Sulfonyl chlorides are a class of organic compounds sharing a common functional group R-SO2-Cl, where R is an organic group. They are often used as intermediates in the preparation of other compounds in pharmaceuticals and organic synthesis .
Mode of Action
Sulfonyl chlorides are highly reactive due to the good leaving group (-Cl). They can undergo nucleophilic substitution reactions with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Biochemical Pathways
The products of its reactions, such as sulfonamides and sulfonic acids, can have various biological activities, including antibacterial, diuretic, and antidiabetic effects .
Pharmacokinetics
Like other sulfonyl chlorides, it is likely to be reactive and may be rapidly metabolized in the body .
Result of Action
Its reactivity suggests that it could potentially react with various biomolecules, altering their function .
Action Environment
The action of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, with more nucleophilic substitution reactions occurring at higher pH levels .
Biochemical Analysis
Biochemical Properties
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. This interaction often results in the formation of sulfonamide bonds, which are crucial in the synthesis of pharmaceuticals and other bioactive compounds. The nature of these interactions is typically covalent, leading to stable modifications that can alter the activity and function of the target biomolecules .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit certain signaling pathways by modifying key signaling proteins, thereby affecting downstream cellular responses. Additionally, this compound can alter gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This reaction often results in the inhibition or activation of the target biomolecule, depending on the site and nature of the modification. For example, the sulfonyl chloride group can react with amino groups on proteins, leading to the formation of stable sulfonamide bonds that can inhibit enzyme activity or alter protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that the effects of this compound on cellular function can persist for extended periods, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can have minimal or beneficial effects, such as the inhibition of specific enzymes or signaling pathways. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and organ toxicity. Threshold effects have been observed, where a certain dosage level results in a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to other molecules. This metabolism can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, the compound can influence the activity of other metabolic enzymes, leading to changes in metabolic pathways and the production of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For example, binding to transport proteins can facilitate the movement of this compound across cell membranes, while interactions with intracellular proteins can influence its distribution within the cytoplasm or other organelles .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as different cellular environments can influence the reactivity and interactions of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 3-acetyl-4-chlorobenzene. The reaction is carried out by treating 3-acetyl-4-chlorobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
C8H7ClO+HSO3Cl→C8H6Cl2O3S+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by nucleophiles.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles.
Reduction: The compound can be reduced to form corresponding sulfonamides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Bioconjugation: In the modification of biomolecules for research purposes.
Material Science: In the development of polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: Lacks the acetyl group, making it less versatile in certain reactions.
3-Acetylbenzenesulfonyl chloride: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both the acetyl and sulfonyl chloride groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and research applications.
Biological Activity
3-Acetyl-4-chlorobenzene-1-sulfonyl chloride is a sulfonamide derivative that exhibits a range of biological activities. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound can be characterized by its chemical structure, which includes a sulfonyl chloride group attached to an aromatic ring with an acetyl substituent. Its molecular formula is C9H8ClO2S, and it has a molecular weight of approximately 218.68 g/mol. The presence of the sulfonyl chloride functional group makes it a reactive compound, suitable for further chemical modifications.
Synthesis
The synthesis of this compound typically involves the chlorination of 3-acetyl-4-chlorobenzenesulfonic acid or its derivatives. This process can be carried out using thionyl chloride or oxalyl chloride under controlled conditions to yield the sulfonyl chloride derivative.
Antimicrobial Activity
Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have shown that related sulfonamide compounds exhibit activity against various Gram-positive and Gram-negative bacteria. A study conducted on derivatives of 4-chlorobenzenesulfonamide revealed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies suggest that sulfonamide derivatives can inhibit cell proliferation in cancer cell lines by interfering with specific signaling pathways. For example, compounds that target the Nrf2-Keap1 pathway have shown promise in reducing oxidative stress in cancer cells, which is crucial for tumor growth and survival .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or metabolic processes in cancer cells.
- Receptor Modulation : It can modulate receptor activity, influencing cellular responses to external stimuli.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of synthesized sulfonamide derivatives, including those based on this compound. The results indicated that certain derivatives exhibited significant inhibition against Candida albicans and various bacterial strains, suggesting potential therapeutic applications in treating infections .
Study 2: Anticancer Activity
In another study focused on the anticancer effects of sulfonamides, researchers found that derivatives similar to this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that these compounds could be developed into effective anticancer therapies .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
3-acetyl-4-chlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADOGHSTYCELIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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